molecular formula C27H34NO4+ B1186159 QWRSREBUXQTLOF-UHFFFAOYSA-O

QWRSREBUXQTLOF-UHFFFAOYSA-O

Cat. No.: B1186159
M. Wt: 436.572
InChI Key: QWRSREBUXQTLOF-UHFFFAOYSA-O
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Description

The compound corresponding to the InChIKey QWRSREBUXQTLOF-UHFFFAOYSA-O is identified as 2-Chloro-5-fluorobenzoic acid (CAS No. 84194-30-9), a halogenated aromatic carboxylic acid. Below are its key characteristics derived from experimental and computational data :

Properties

Molecular Formula

C27H34NO4+

Molecular Weight

436.572

IUPAC Name

[2-[2-(3,4-dimethoxyphenyl)ethyl]-6-methylpyridin-1-ium-3-yl] adamantane-1-carboxylate

InChI

InChI=1S/C27H33NO4/c1-17-4-8-23(22(28-17)7-5-18-6-9-24(30-2)25(13-18)31-3)32-26(29)27-14-19-10-20(15-27)12-21(11-19)16-27/h4,6,8-9,13,19-21H,5,7,10-12,14-16H2,1-3H3/p+1

InChI Key

QWRSREBUXQTLOF-UHFFFAOYSA-O

SMILES

CC1=[NH+]C(=C(C=C1)OC(=O)C23CC4CC(C2)CC(C4)C3)CCC5=CC(=C(C=C5)OC)OC

Origin of Product

United States

Comparison with Similar Compounds

Key Properties:

Property Value/Description
Molecular Formula C₇H₄ClFO
Molecular Weight 158.56 g/mol
Log Po/w (XLOGP3) 2.11
Solubility (ESOL) 0.468 mg/mL (0.00295 mol/L)
Hazard Statements H302 (Harmful if swallowed), H315 (Skin irritation), H319 (Eye irritation)
Synthesis Methods Derived from 2-chloro-5-fluorobenzaldehyde or via acetylation of benzoic acid derivatives .

Comparison with Similar Compounds

To contextualize 2-chloro-5-fluorobenzoic acid, two structurally analogous compounds are analyzed: 2,5-dichlorobenzoic acid and 2,5-difluorobenzoic acid . These share the benzoic acid backbone with halogen substitutions but differ in substituent type and position.

Structural and Functional Comparison

Table 1: Structural and Physicochemical Properties
Property 2-Chloro-5-fluorobenzoic Acid 2,5-Dichlorobenzoic Acid 2,5-Difluorobenzoic Acid
Molecular Formula C₇H₄ClFO C₇H₄Cl₂O₂ C₇H₄F₂O₂
Molecular Weight (g/mol) 158.56 191.01 158.10
Log Po/w (XLOGP3) 2.11 2.85 [Inferred] 1.62 [Inferred]
Solubility (mg/mL) 0.468 ~0.35 [Inferred] ~1.20 [Inferred]
pKa (Acidity) ~2.8 [Inferred] ~2.5 [Inferred] ~3.0 [Inferred]
Hazard Profile H302, H315, H319 H302, H315, H335 H302, H315
Key Observations:

Lipophilicity :

  • The dichloro derivative (Log P ~2.85) is more lipophilic than the chloro-fluoro analog (Log P ~2.11), as chlorine’s larger atomic radius enhances hydrophobic interactions.
  • The difluoro compound (Log P ~1.62) is less lipophilic due to fluorine’s electronegativity and smaller size, increasing polarity .

Solubility :

  • The difluoro analog’s higher solubility (~1.20 mg/mL) aligns with fluorine’s ability to engage in hydrogen bonding.
  • Dichloro and chloro-fluoro derivatives exhibit lower solubility due to reduced polarity .

Acidity :

  • The chloro-fluoro compound’s acidity (pKa ~2.8) is intermediate between dichloro (stronger acid, pKa ~2.5) and difluoro (weaker acid, pKa ~3.0). Chlorine’s electron-withdrawing effect enhances acidity more effectively than fluorine .

Key Differences:
  • Chloro-Fluoro Hybrid : Combines moderate reactivity for tailored drug design, balancing lipophilicity and metabolic stability .
  • Dichloro Analog : Preferred in industrial applications (e.g., polymer additives) due to higher thermal stability.
  • Difluoro Analog : Used in electronics and optics for its polarity and low steric hindrance.
Table 3: Hazard Comparison
Compound Primary Hazards Safety Precautions
2-Chloro-5-fluorobenzoic Acid H302, H315, H319 Use PPE, avoid inhalation, store in ventilated areas.
2,5-Dichlorobenzoic Acid H302, H315, H335 (Respiratory irritation) Handle in fume hoods, monitor air quality.
2,5-Difluorobenzoic Acid H302, H315 Minimize skin contact, use chemical-resistant gloves.

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